3-羟基地氯雷他定-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

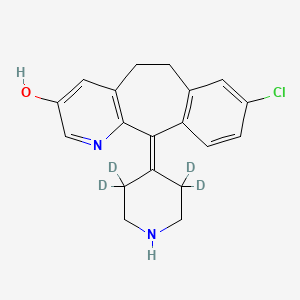

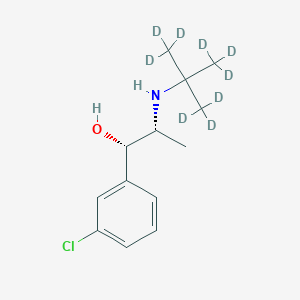

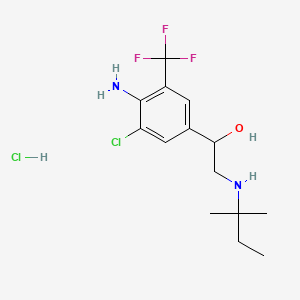

3-Hydroxy Desloratadine-d4 is a deuterated form of 3-hydroxy desloratadine, which is an active metabolite of the antihistamine drug, Desloratadine . Desloratadine is used to treat various allergic conditions such as hay fever, urticaria, and allergic rhinitis .

Synthesis Analysis

Desloratadine is hydroxylated by CYP2C8 upon earlier glucuronidation by UGT2B10 as an obligatory step . The reaction mixture was cooled to 0 °C and quenched by the addition of 2N hydrochloric acid to below pH 2 and the resulting solution was stirred at room temperature for 15 minutes .Molecular Structure Analysis

The molecular formula of 3-Hydroxy Desloratadine-d4 is C19H15D4ClN2O and it has a molecular weight of 330.84 . It is the deuterium labeled analogue of 3-Hydroxy desloratadine, which is an active metabolite of Loratadine .Chemical Reactions Analysis

3-Hydroxy Desloratadine-d4 is the deuterium labeled 3-Hydroxy desloratadine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis

The molecular formula of 3-Hydroxy Desloratadine-d4 is C19H15D4ClN2O and it has a molecular weight of 330.84 . It is the deuterium labeled analogue of 3-Hydroxy desloratadine, which is an active metabolite of Loratadine .科学研究应用

代谢和酶活性: 3-羟基地氯雷他定的形成涉及一系列反应,包括 UGT2B10 介导的 N-葡糖醛酸结合,随后是 CYP2C8 介导的 3-羟基化,以及一个去结合事件 (Kazmi, Barbara, Yerino, & Parkinson, 2015)。这条代谢途径对于理解药物的功效和与其他药物的潜在相互作用至关重要。

在不同条件下的药代动力学: 已进行研究以评估地氯雷他定及其代谢物(包括 3-羟基地氯雷他定)在不同人群和不同条件下的药代动力学。例如,已评估肝功能中度受损受试者中地氯雷他定的药代动力学和安全性,提供了肝功能如何影响药物代谢的见解 (Gupta, Kantesaria, & Wang, 2007)。

生物分析技术: 已开发出先进的生物分析方法,如液相色谱-串联质谱 (LC-MS/MS),用于定量测定人血浆中的地氯雷他定和 3-羟基地氯雷他定。这些方法对于临床药代动力学研究和确保精确给药至关重要 (Shen, Wang, Tadros, & Hayes, 2006)。

药理和临床疗效: 地氯雷他定及其代谢物(如 3-羟基地氯雷他定)表现出抗过敏和抗炎作用。这些特性可用于治疗季节性过敏性鼻炎和慢性特发性荨麻疹等疾病 (Agrawal, 2001)。

药物制剂的开发: 已对地氯雷他定的各种药物制剂(如口崩片)进行配制研究,以提高患者依从性并掩盖苦味。这些制剂间接涉及对其代谢物(如 3-羟基地氯雷他定)的理解 (Etman, Gamal, Nada, & Shams-eldeen, 2014)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFMTPISBHBIKE-NZLXMSDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CNCC(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy Desloratadine-d4 | |

Q & A

Q1: Why is 3-Hydroxy Desloratadine-D4 used as an internal standard in this study?

A1: 3-Hydroxy Desloratadine-D4 is a deuterated form of 3-Hydroxy Desloratadine, the primary metabolite of Desloratadine. Utilizing a deuterated analog as an internal standard offers several advantages in quantitative analysis using mass spectrometry:

- Similar Chemical Behavior: Due to the structural similarity, 3-Hydroxy Desloratadine-D4 is expected to exhibit very similar chromatographic behavior to the analyte (3-Hydroxy Desloratadine) during the extraction and separation processes. [] This helps to minimize variability and improve the accuracy of the analysis.

- Distinct Mass Signal: The four deuterium atoms in 3-Hydroxy Desloratadine-D4 increase its molecular weight compared to the non-deuterated form. This allows for clear differentiation and quantification of both the analyte and internal standard during mass spectrometric detection. []

Q2: How does the use of 3-Hydroxy Desloratadine-D4 contribute to the validation of the analytical method?

A2: Incorporating 3-Hydroxy Desloratadine-D4 as an internal standard is crucial for method validation as it helps to ensure:

- Accuracy: By accounting for potential losses during sample preparation and variations in instrument response, the use of an internal standard allows for more accurate quantification of 3-Hydroxy Desloratadine in the plasma samples. []

- Precision: The consistent use of 3-Hydroxy Desloratadine-D4 helps to improve the repeatability (intra-day precision) and reproducibility (inter-day precision) of the analytical method. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)